Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzolethan-sulfonamid, 2-Amino-5-(diethylamino)-N-methyl-, Monohydrochlorid beinhaltet typischerweise die oxidative Kupplung von Thiolen und Aminen. Diese Methode ist aufgrund ihrer Effizienz und Umweltfreundlichkeit von Vorteil. Die Reaktionsbedingungen umfassen häufig die Verwendung von kostengünstigen Massenchemikalien und erfordern keine zusätzlichen Pre-Funktionalisierungs- und De-Funktionalisierungsschritte, wodurch der Syntheseweg rationalisiert und die Abfallerzeugung reduziert wird.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung große oxidative Kupplungsprozesse umfassen. Die Verwendung fortschrittlicher katalytischer Systeme und optimierter Reaktionsbedingungen stellt eine hohe Ausbeute und Reinheit des Endprodukts sicher. Der Prozess ist so konzipiert, dass er kostengünstig und skalierbar ist, wodurch er für die kommerzielle Produktion geeignet ist.

Eigenschaften

CAS-Nummer |

63467-17-4 |

|---|---|

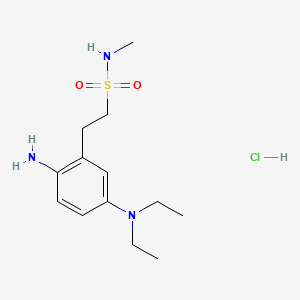

Molekularformel |

C13H24ClN3O2S |

Molekulargewicht |

321.87 g/mol |

IUPAC-Name |

2-[2-amino-5-(diethylamino)phenyl]-N-methylethanesulfonamide;hydrochloride |

InChI |

InChI=1S/C13H23N3O2S.ClH/c1-4-16(5-2)12-6-7-13(14)11(10-12)8-9-19(17,18)15-3;/h6-7,10,15H,4-5,8-9,14H2,1-3H3;1H |

InChI-Schlüssel |

CDTMUWYCIZVINB-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC(=C(C=C1)N)CCS(=O)(=O)NC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride typically involves the oxidative coupling of thiols and amines. This method is advantageous due to its efficiency and environmental friendliness . The reaction conditions often include the use of low-cost commodity chemicals and do not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidative coupling processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be cost-effective and scalable, making it suitable for commercial production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Benzolethan-sulfonamid, 2-Amino-5-(diethylamino)-N-methyl-, Monohydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Amin-Derivaten führen.

Substitution: Die Amino- und Diethylaminogruppen können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschte Produktbildung zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonsäurederivate, Amin-Derivate und verschiedene substituierte Benzolethan-sulfonamidverbindungen. Diese Produkte haben vielfältige Anwendungen in der Pharmaindustrie, Agrochemie und anderen Industrien.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Benzolethan-sulfonamid, 2-Amino-5-(diethylamino)-N-methyl-, Monohydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Sulfonamidgruppe der Verbindung kann mit Enzymen und Proteinen interagieren und deren Aktivität hemmen. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, darunter antimikrobielle und Antikrebsaktivitäten. Die Diethylamino- und N-Methylgruppen verbessern die Fähigkeit der Verbindung, Zellmembranen zu durchdringen, was ihre Wirksamkeit erhöht.

Wirkmechanismus

The mechanism of action of Benzeneethanesulfonamide, 2-amino-5-(diethylamino)-N-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The diethylamino and N-methyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Benzolethan-sulfonamid, 2-Amino-5-(diethylamino)-N-methyl-, Monohydrochlorid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen zeigt es eine verbesserte Löslichkeit, Stabilität und biologische Aktivität, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.